(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with:
- A 2,3-dimethoxyphenyl group at position 5, providing electron-donating methoxy substituents.
- A 6-ethoxy-1,3-benzothiazol-2-yl group at position 1, contributing aromatic and heterocyclic character.
This structure combines lipophilic (ethoxy, benzothiazole) and polar (hydroxyl, methoxy) elements, suggesting balanced solubility and bioavailability.
Properties
Molecular Formula |
C26H22N2O6S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O6S2/c1-4-34-14-10-11-16-19(13-14)36-26(27-16)28-21(15-7-5-8-17(32-2)24(15)33-3)20(23(30)25(28)31)22(29)18-9-6-12-35-18/h5-13,21,30H,4H2,1-3H3 |
InChI Key |
ACDYQKKXHCXQBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under controlled conditions to form the final product. Common reagents used in these reactions include ethyl acetate, dimethoxybenzene, and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key analogs from the evidence:
Key Observations:
Substituent Effects :
- The ethoxy group in the target compound increases lipophilicity compared to the methyl group in and analogs.
- Chlorine in ’s compound enhances hydrophobic interactions but may reduce aqueous solubility.
- Pyridine () vs. thiophene (target): Pyridine’s electron-deficient nature could alter binding affinity in biological targets compared to thiophene’s electron-rich system .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation reactions (e.g., between thiosemicarbazides and aldehydes) similar to methods in and , with modifications for ethoxy and hydroxyl groups .
- ’s dichlorophenyl analog may require halogenation steps, while ’s pyridinyl derivative necessitates pyridine ring formation .
Biological Activity
The compound (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione, often referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's complex structure includes multiple functional groups that contribute to its biological activity. The key structural components are:
- Pyrrolidine moiety : Central to the compound's framework.
- Dimethoxyphenyl group : Imparts specific interactions with biological targets.
- Benzothiazole and thiophenyl groups : Contribute to the compound's overall reactivity and binding affinity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an antitumor and anti-inflammatory agent.
Antitumor Activity
Research indicates that this pyrrolidine derivative exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Specific studies reported an IC50 value in the micromolar range for these cell lines, suggesting potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 8.7 | Caspase activation |
| HT-29 | 12.3 | Bcl-2 modulation |
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has shown promising anti-inflammatory effects:
- In vitro Studies : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages.
- Mechanism : It is suggested that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Tumor Growth Inhibition :
- Model : Xenograft models using human cancer cells.
- Findings : Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
-
Inflammation Model Study :
- Model : Carrageenan-induced paw edema in rats.
- Results : The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like ibuprofen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
